2-甲基-1-(4-((2-甲基嘧啶-4-基)氧基)哌啶-1-基)-1-氧代丙烷-2-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

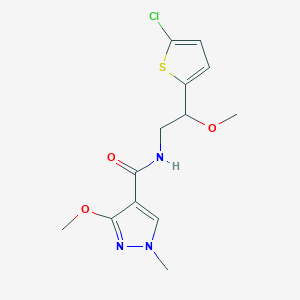

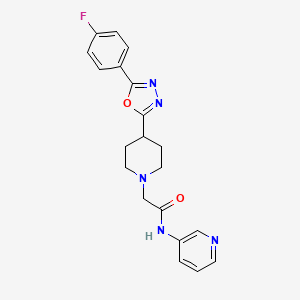

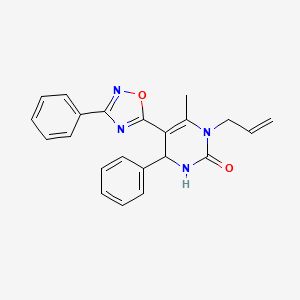

The compound "2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate" is a chemically synthesized molecule that appears to be a derivative of piperidine-based compounds. Piperidine is a six-membered ring containing five methylene groups and one amine group, which serves as a versatile scaffold for the development of various pharmaceuticals and organic molecules. The compound is not directly mentioned in the provided papers, but it is related to the piperidine analogs discussed therein.

Synthesis Analysis

The synthesis of piperidine analogs is detailed in the provided papers. Paper describes the synthesis of novel piperidine ring-modified analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate through direct alkylation and reductive amination procedures. Sodium borohydride over molecular sieves was used, and the reaction efficiency was improved by modifying existing literature methodologies. Paper also discusses the synthesis of piperidine ring-modified analogs, including thiopene, furan, and pyridyl alcohol, and methyl ether derivatives. These compounds were synthesized through similar methods, with the addition of lithium aluminum hydride reduction for alcohol derivatives and methylation for methyl ether derivatives.

Molecular Structure Analysis

The molecular structure of piperidine analogs is characterized using various spectroscopic techniques. Mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra data were used to establish the chemical structures of the synthesized compounds in paper . Elemental analysis data (CHN) further confirmed the composition of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine analogs include nucleophilic substitution, intramolecular cyclization, and reverse Claisen condensation as described in paper . The domino reaction facilitated by FeCl3 as a Lewis acid mediator allowed for the construction of the products with the formation of two new σ-bonds (C-C and C-O) and exhibited a wide functional group tolerance.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate" are not detailed in the provided papers, the general properties of piperidine analogs can be inferred. The modifications to the piperidine ring and the introduction of various functional groups would influence the molecule's solubility, boiling and melting points, and reactivity. The efficiency of the synthesis methods described in papers and suggests that the analogs can be obtained in good yields, which is an important consideration for their potential application in pharmaceuticals or as intermediates in organic synthesis.

科学研究应用

(S)-氯吡格雷的合成

(S)-氯吡格雷,也称为波立维或艾司可韦,是一种有效的抗血栓和抗血小板药物。对这种药物的需求促进了其合成的重大发展。Saeed 等人(2017 年) 的一篇综述讨论了各种合成方法,突出了每种方法的优缺点,并提供了策略汇编,以方便选择 (S)-氯吡格雷的最佳合成方法。这些信息对于参与这种药物合成和进一步开发的科学界至关重要。

细胞色素 P450 同工型和药物相互作用

细胞色素 P450 (CYP) 同工型在药物代谢中的作用至关重要,尤其是在预测药物-药物相互作用 (DDI) 时。Khojasteh 等人(2011 年)回顾了主要人肝 CYP 同工型的化学抑制剂的效力和选择性,强调了抑制剂选择性在确定特定 CYP 同工型参与药物代谢中的重要性。这些知识对于在药物开发过程中了解和预测潜在的 DDI 至关重要。

DNA 小沟结合剂

化合物Hoechst 33258 是一种著名的 DNA 小沟结合剂,专门与 DNA 小沟中的富 AT 序列结合。Issar 和 Kakkar(2013 年)综述了它的用途和衍生物,指出了它们在荧光 DNA 染色、植物细胞生物学中的染色体和核染色以及它们作为放射保护剂和拓扑异构酶抑制剂的作用。这为合理药物设计和更深入地了解 DNA 序列识别和结合提供了基础。

NMDA 受体和突触运输

NMDA 受体在中枢神经系统的突触传递中发挥着重要作用。Horak 等人(2014 年)重点关注 NMDA 受体的生物合成途径、转运和突触掺入。该综述还讨论了与精神和神经疾病相关的 NMDA 受体功能异常,提供了突触生理学和潜在治疗靶点的见解。

属性

IUPAC Name |

[2-methyl-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-11-17-8-5-14(18-11)22-13-6-9-19(10-7-13)15(21)16(3,4)23-12(2)20/h5,8,13H,6-7,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRBRJNDQALDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C(C)(C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)